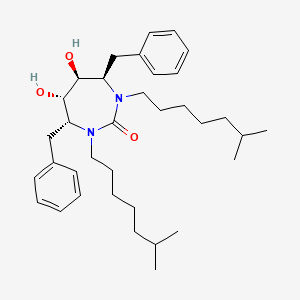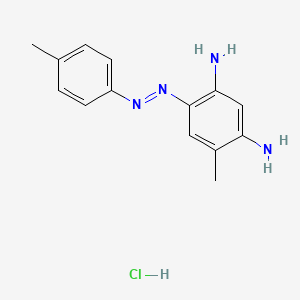
(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium cinnamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate is a chemical compound belonging to the class of cinchona alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate typically involves the reaction of cinchonine derivatives with cinnamic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The methoxy group can be substituted with other functional groups to create new compounds with potentially enhanced activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further research in drug development.
Medicine: Its derivatives have been explored for their potential therapeutic effects, including anti-malarial and anti-inflammatory properties.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.
Mecanismo De Acción
The mechanism of action of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various pharmacological effects. The exact pathways involved depend on the specific application and the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
Cinchonidine: Another cinchona alkaloid with similar pharmacological properties.
Quinine: Known for its anti-malarial properties, it shares structural similarities with (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate.
Cinchonine: A closely related compound with similar chemical properties.
Uniqueness
(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate is unique due to its specific functional groups, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
549-64-4 |
|---|---|
Fórmula molecular |
C29H32N2O4 |
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C20H24N2O2.C9H8O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;10-9(11)7-6-8-4-2-1-3-5-8/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-7H,(H,10,11)/b;7-6+ |
Clave InChI |
YMRKKGLHSINGMI-UETGHTDLSA-N |
SMILES isomérico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)/C=C/C(=O)O |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


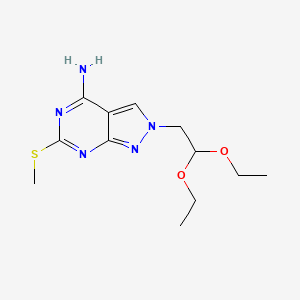
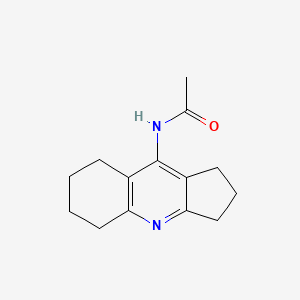
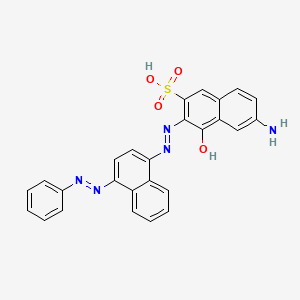

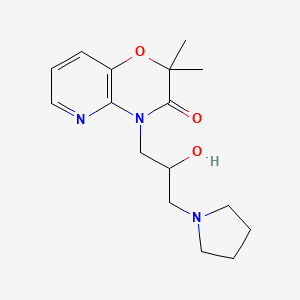
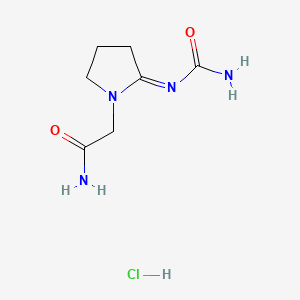


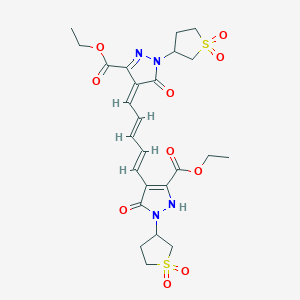
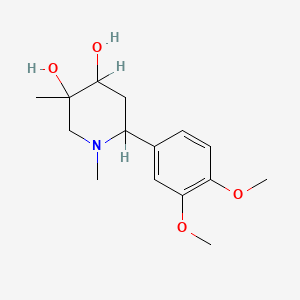

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
